N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide
Description
Historical Context and Development
The development of this compound can be traced within the broader historical trajectory of benzamide derivative research, which has its roots in the foundational work of Wöhler and Liebig in 1832. These pioneering chemists first identified polymorphism in benzamide crystals, establishing benzamide as the inaugural molecular crystal system to exhibit multiple crystalline forms. This early discovery laid the groundwork for understanding the structural complexity and variability inherent to benzamide-based compounds. The evolution from simple benzamide to complex derivatives like this compound reflects decades of systematic exploration into structure-activity relationships within the benzamide family.
The specific compound this compound emerged from research initiatives focused on developing structurally sophisticated benzamide derivatives with enhanced chemical properties. According to database records, this compound was first synthesized and characterized around 2009, as evidenced by its initial creation date in chemical databases. The synthetic approach to this compound represents an advancement in the strategic incorporation of multiple functional groups onto the benzamide core, demonstrating the maturation of synthetic methodologies for complex benzamide construction.
The historical development of related benzamide derivatives has been driven by the recognition that systematic substitution patterns can dramatically alter the physical, chemical, and biological properties of the parent benzamide structure. Research groups have particularly focused on amino-substituted and halogenated benzamides, recognizing their potential for hydrogen bonding interactions and their utility as synthetic intermediates. The butoxy substitution pattern in this compound represents a strategic choice to modulate lipophilicity and membrane permeability characteristics.
Classification within Benzamide Derivatives
This compound belongs to the extensive family of substituted benzamides, which encompasses a remarkably diverse array of pharmaceutical agents and research compounds. Within this classification system, the compound can be categorized as a multi-substituted benzamide derivative, specifically falling under the subcategory of amino-halogenated alkoxy benzamides. This classification reflects the presence of three distinct functional group types: an amino group providing hydrogen bonding capability, a halogen substituent contributing to electronic properties, and an alkoxy chain influencing lipophilicity characteristics.
The compound shares structural features with several pharmaceutical agents within the benzamide family. Notably, it exhibits similarities to antipsychotic benzamides such as sulpiride and amisulpiride, which also contain amino and halogen substituents, though in different substitution patterns. The 4-butoxybenzamide motif places this compound within a specific subset of benzamides that have been explored for their potential therapeutic applications, particularly in the context of antiviral research.
From a structural chemistry perspective, this compound can be classified as a Type III benzamide derivative according to substitution pattern classification systems. This designation indicates the presence of substitutions on both the aniline ring and the benzoyl portion of the molecule. The compound exhibits the characteristic planar amide linkage that defines the benzamide family, with the potential for conformational flexibility introduced by the butoxy chain.
The following table summarizes the classification characteristics of this compound:
| Classification Parameter | Designation |
|---|---|
| Primary Family | Substituted Benzamides |
| Substitution Type | Multi-substituted (Type III) |
| Functional Groups | Amino, Chloro, Butoxy |
| Pharmaceutical Category | Research Compound |
| Chemical Database ID | PubChem CID 28306659 |
| Molecular Framework | Biaryl Amide |
Significance in Organic Chemistry Research
The significance of this compound in organic chemistry research extends beyond its individual properties to encompass its role as a representative example of advanced benzamide synthetic chemistry. Research investigations have demonstrated that compounds with similar structural motifs exhibit notable biological activities, particularly in antiviral applications. The compound serves as a valuable model system for understanding the relationship between chemical structure and biological function within the benzamide family.
From a synthetic chemistry perspective, the compound represents a sophisticated target molecule that requires careful orchestration of multiple synthetic transformations. The successful synthesis of this compound involves strategic considerations regarding the order of functional group installation, protection-deprotection strategies, and reaction compatibility. Research groups have utilized this compound and its analogs to develop improved synthetic methodologies for complex benzamide construction.
The compound has proven particularly valuable in structure-activity relationship studies within the broader N-phenylbenzamide derivative research program. Scientific investigations have revealed that compounds bearing the N-(3-amino-4-chlorophenyl) motif can exhibit enhanced biological activities compared to their unsubstituted counterparts. This finding has motivated extensive research into the optimization of substitution patterns for improved therapeutic potential.
Crystallographic studies of related benzamide derivatives have provided insights into the solid-state behavior and polymorphic tendencies of these compounds. While specific crystallographic data for this compound may be limited, the compound contributes to the broader understanding of how substitution patterns influence crystal packing and solid-state properties in the benzamide family.
Research applications of this compound include its use as a synthetic intermediate for the preparation of more complex molecular architectures. The presence of the amino group provides a handle for further functionalization through standard amide coupling reactions, alkylation procedures, or condensation reactions. The chlorine substituent offers opportunities for cross-coupling chemistry, enabling the construction of more elaborate biaryl systems.
Position in the Chemical Space of Substituted Benzamides
This compound occupies a distinctive position within the vast chemical space of substituted benzamides, characterized by its unique combination of functional groups and substitution pattern. The compound represents a convergence of several important structural motifs: the electron-donating amino group, the electron-withdrawing chlorine substituent, and the lipophilic butoxy chain. This combination creates a molecule with balanced electronic properties and tunable physicochemical characteristics.
Within the broader landscape of N-phenylbenzamide derivatives, this compound exemplifies the trend toward increasing structural complexity driven by medicinal chemistry optimization programs. The specific substitution pattern distinguishes it from simpler benzamide derivatives while maintaining the core structural features that define the benzamide pharmacophore. The compound exhibits higher molecular weight and increased lipophilicity compared to basic benzamide derivatives, positioning it toward the upper end of the molecular weight range for this compound class.
The chemical space analysis reveals that this compound shares structural features with several distinct chemical families. The 3-amino-4-chloroaniline fragment is found in various pharmaceutical agents, while the 4-butoxybenzamide motif appears in different chemical contexts. This structural overlap suggests potential for polypharmacological activity and cross-target interactions.
Comparative analysis with related benzamide derivatives indicates that this compound represents an intermediate complexity level within the benzamide family. More complex derivatives include those bearing multiple aromatic rings, heterocyclic substituents, or extended alkyl chains, while simpler derivatives feature fewer functional groups or shorter alkyl chains. The compound's position enables it to serve as a bridge between simple benzamide derivatives and highly complex multi-target compounds.
The following table provides a comparative analysis of this compound within the benzamide chemical space:
| Structural Parameter | This compound | Simple Benzamides | Complex Benzamides |
|---|---|---|---|
| Molecular Weight | 318.8 g/mol | 120-200 g/mol | 400-600 g/mol |
| Functional Groups | 3 (Amino, Chloro, Butoxy) | 0-1 | 4-8 |
| Aromatic Rings | 2 | 1-2 | 2-4 |
| LogP (Calculated) | ~3.5 | 1-2 | 4-6 |
| Hydrogen Bond Donors | 1 | 1-2 | 2-5 |
| Hydrogen Bond Acceptors | 3 | 1-2 | 3-8 |
The compound's position in chemical space also reflects contemporary trends in drug discovery and chemical biology research. The incorporation of amino and halogen substituents aligns with modern approaches to optimizing drug-target interactions, while the butoxy chain provides opportunities for modulating absorption, distribution, metabolism, and excretion properties. This positioning makes this compound a representative example of current directions in benzamide derivative research and development.
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-butoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-13-6-9-15(18)16(19)11-13/h4-9,11H,2-3,10,19H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBGGGZYOLJADR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 3-Amino-4-chlorobenzoic Acid Derivatives
Method:
Starting from 3-nitro-4-chlorobenzoic acid, reduction to the amino derivative is achieved via catalytic hydrogenation or chemical reduction, followed by chlorination or substitution reactions to introduce the amino group.
| Step | Reagents | Conditions | Yield/Notes |
|---|---|---|---|
| Nitro reduction | Hydrogen gas with Pd/C or chemical reducing agents | 25-50°C, atmospheric pressure | High yield of amino derivative |
| Chlorination or substitution | Nucleophilic aromatic substitution | Reflux in suitable solvent (e.g., pyridine) | Selective substitution at desired position |
Coupling Reactions to Form the Benzamide Core
Carbodiimide-Mediated Amidation
Method:
The most common approach involves coupling carboxylic acids or their derivatives with amines using carbodiimide reagents such as N,N′-diisopropylcarbodiimide (DIC) and activating agents like N-hydroxybenzotriazole (HOBt).
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Activation | Carboxylic acid + DIC + HOBt | Dichloromethane (DCM) | Room temperature | 0.5–1 hour | Formation of active ester |
| Coupling | Activated ester + amine | Same as above | Room temperature | 12–24 hours | Completion confirmed by TLC |
Research Findings:
Alkylation and Etherification
Method:
Introduction of the butoxy group at the para position of the benzamide ring is achieved via nucleophilic substitution with alkyl halides, typically using sodium hydride or potassium carbonate as base.
| Step | Reagents | Solvent | Conditions | Notes |
|---|---|---|---|---|
| Etherification | 4-hydroxybenzamide derivative + butyl bromide | Acetone or DMF | Reflux, inert atmosphere | Excess alkyl halide ensures complete substitution |
Notes:
Specific Synthetic Route Based on Literature
Stepwise Procedure:
- Synthesis of 3-nitro-4-chlorobenzoic acid via nitration of chlorobenzoic acid.
- Reduction of the nitro group to obtain 3-amino-4-chlorobenzoic acid.
- Conversion to benzoyl chloride using thionyl chloride.
- Reaction with aniline derivatives to form 3-nitro-4-chlorobenzanilide.
- Reflux with methyl alcohol and potassium hydroxide to methylate and obtain 3-nitro-4-methoxybenzoyl aniline.
- Reduction of the nitro group to amino, followed by acylation with butoxybenzoyl derivatives.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Main Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Carbodiimide coupling | DIC, HOBt, amines | Room temp, 12–24 h | High yield, mild | Sensitive to moisture |
| Thionyl chloride conversion | SOCl₂ | Reflux | Efficient conversion | Corrosive reagents |
| Nucleophilic substitution | Alkyl halides, bases | Reflux, inert atmosphere | Straightforward | Possible over-alkylation |
| Catalytic hydrogenation | H₂, Pd/C | Room temp, atmospheric pressure | Selective reduction | Requires careful control |
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Aniline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for chemists looking to develop new compounds.
Biology
Research has indicated potential biological activities , including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit specific enzymes or interact with cellular receptors, leading to biological effects such as:
- Antimicrobial Activity: Investigations into its effectiveness against various bacterial strains have shown promising results.
- Anticancer Properties: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent . Its ability to modify biological pathways makes it a candidate for drug development, particularly in treating diseases where enzyme inhibition is beneficial.
Industry
The compound is utilized in the production of specialty chemicals , including dyes and pigments. Its unique chemical properties allow it to serve as an intermediate in various industrial processes.
Case Studies
- Antiviral Activity Study : A study published in Molecules investigated the antiviral efficacy of N-phenylbenzamide derivatives against Enterovirus 71 (EV71). The findings suggested that modifications at the C-3 position significantly affected potency, indicating the relevance of structural variations in developing effective antiviral agents .
- Anticancer Research : Research has documented the cytotoxic effects of various derivatives on cancer cell lines, highlighting the potential for developing targeted therapies based on this compound's structural features.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Biological Activity
N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antiviral, anticancer, and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Antiviral Activity
Research indicates that derivatives of benzamide, including this compound, exhibit significant antiviral properties. A study focused on N-phenylbenzamide derivatives found that they could inhibit the replication of Hepatitis B virus (HBV) by increasing the levels of intracellular APOBEC3G (A3G), which is known to have antiviral effects against various viruses including HBV . The mechanism appears to involve the enhancement of A3G's ability to inhibit HBV DNA replication in a deaminase-independent manner.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. For instance, certain benzamide derivatives have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer cell lines, such as MDA-MB-468 and MCF-7. These effects are often linked to the modulation of key proteins involved in cell cycle regulation and apoptosis pathways .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has also been noted. Compounds with similar structures have demonstrated the ability to inhibit inflammatory mediators, suggesting that this compound may possess similar capabilities. This activity is critical for developing treatments for conditions characterized by excessive inflammation, such as asthma and rheumatoid arthritis .
Case Studies and Research Findings
Pharmacokinetics and Toxicity
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Initial findings suggest that this compound exhibits favorable pharmacokinetic properties, which could enhance its therapeutic potential. However, further studies are required to fully elucidate its toxicity profiles in vivo.
Q & A
Q. What are the optimal synthetic routes for N-(3-Amino-4-chlorophenyl)-4-butoxybenzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 4-butoxybenzoyl chloride) with 3-amino-4-chloroaniline. Key parameters include:
- Stoichiometric control : Maintain a 1:1 molar ratio of acyl chloride to amine to minimize side reactions like over-acylation.
- Temperature : Reactions are often conducted at 0–5°C in anhydrous solvents (e.g., THF or DCM) to suppress hydrolysis of the acyl chloride.
- Catalysts : Use tertiary amines (e.g., triethylamine) to scavenge HCl, improving reaction efficiency.
- Work-up : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.
Characterization includes H/C NMR, UV-Vis spectroscopy, and mass spectrometry .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?
- Methodological Answer :
- Primary Techniques :
- H/C NMR : Assign signals using DEPT-135 and HSQC for carbon-proton correlation. Aromatic protons in the 4-butoxy and 4-chlorophenyl groups typically appear at δ 6.5–8.0 ppm.
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] ion) and detect impurities.
- Resolving Data Contradictions :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded aromatic regions.
- Repetition under Controlled Conditions : Eliminate solvent or temperature artifacts.
For example, highlights NMR and UV as critical tools for structural validation .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, chain length) influence the compound’s biological activity and physicochemical properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Butoxy Chain : Lengthening the chain (e.g., from methoxy to butoxy) increases lipophilicity, potentially enhancing membrane permeability.
- Chloro Substituent : Positional effects (para vs. meta) on electron-withdrawing properties can alter binding affinity to biological targets.
- Experimental Design :
- Synthesize analogs with systematic variations (e.g., ethoxy, pentoxy chains) and compare via in vitro assays (e.g., enzyme inhibition).
- Computational modeling (e.g., molecular docking) predicts binding modes to targets like bacterial enzymes .
Q. What are the common synthetic impurities or degradation products of this compound, and how are they identified and quantified?
- Methodological Answer :
- Impurity Sources :
- Incomplete Acylation : Residual starting materials (e.g., unreacted 3-amino-4-chloroaniline).
- Hydrolysis : Degradation to 4-butoxybenzoic acid under acidic/basic conditions.
- Analytical Strategies :
- HPLC-PDA/LC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for separation.
- Forced Degradation Studies : Expose the compound to heat, light, and pH extremes to identify stability thresholds.
emphasizes impurity profiling during scale-up .
Q. How can in vitro models (e.g., bacterial proliferation assays) be designed to evaluate the compound’s mechanism of action against multidrug-resistant pathogens?
- Methodological Answer :
- Target Identification :
- Hypothesize enzyme targets (e.g., bacterial acetyltransferase PPTases) based on structural analogs .
- Assay Design :
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains.
- Enzyme Inhibition : Use fluorogenic substrates to measure PPTase activity in the presence of the compound.
- Data Interpretation :
- Compare inhibition kinetics (IC) with known inhibitors.
- Validate target engagement via Western blotting (e.g., reduced acetylation of bacterial proteins).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
